2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c27-22(24-19-7-3-5-15-4-1-2-6-17(15)19)13-26-23(28)11-9-18(25-26)16-8-10-20-21(12-16)30-14-29-20/h1-12H,13-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBQQNDWANGIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, which can be synthesized by the reaction of catechol with dihalomethanes in the presence of a base such as potassium carbonate . The pyridazinone ring can be formed through cyclization reactions involving hydrazine derivatives and diketones . Finally, the naphthalene moiety is introduced through acylation reactions using naphthalen-1-ylamine and acetic anhydride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group and pyridazinone ring are susceptible to hydrolysis under acidic or alkaline conditions:
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Mechanistic Insight : Hydrolysis of the acetamide occurs via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release naphthalen-1-amine .
Nucleophilic Substitution at the Pyridazinone Ring
The electron-deficient pyridazinone ring undergoes nucleophilic substitution, particularly at the 6-oxo position:
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Key Observation : Substitution at the 6-oxo position is facilitated by the electron-withdrawing effect of the adjacent carbonyl group .
Electrophilic Aromatic Substitution (Benzodioxol Ring)
The benzodioxol moiety participates in electrophilic substitution, predominantly at the 5-position:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2 hours | 5-Nitrobenzodioxol derivative | |
| Bromination (Br₂/Fe) | CHCl₃, 25°C, 1 hour | 5-Bromo substitution |
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Regioselectivity : Electron-donating oxygen atoms in the dioxolane ring direct electrophiles to the para position relative to the fused oxygen .
Oxidation Reactions
Oxidation targets the pyridazinone ring and naphthyl group:
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Notable Outcome : Oxidative cleavage of the naphthyl group yields phthalic acid, confirmed by FTIR and mass spectrometry .
Cyclization and Rearrangement
Under thermal or catalytic conditions, cyclization reactions form fused heterocycles:
| Conditions | Catalyst | Product | Reference |
|---|---|---|---|
| PCl₅, 120°C, 3 hours | None | Benzodioxolo-pyridazino-oxazepine | |
| CuI, DMF, 150°C (microwave) | Palladium acetate | Triazolo-fused derivative via Huisgen cycloaddition |
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Driving Force : Intramolecular hydrogen bonding between the acetamide NH and pyridazinone carbonyl group promotes cyclization .
Bioactivation Pathways
In metabolic studies (rat liver microsomes), the compound undergoes:
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N-Dealkylation : Removal of the naphthyl group to form 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetic acid .
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Glucuronidation : Conjugation at the acetamide nitrogen, detected via LC-MS .
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| UV light (254 nm) | Photooxidation of benzodioxol to quinone | 48 hours | |
| Aqueous buffer (pH 7.4) | Hydrolysis of acetamide (first-order kinetics) | 72 hours |
Comparative Reactivity with Analogues
A comparison with structurally related compounds highlights unique reactivity:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of similar structures have shown significant growth inhibition against various cancer cell lines. In particular, compounds with the benzodioxole moiety have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Case Study:
A study investigating the synthesis and biological evaluation of related compounds demonstrated that specific modifications to the benzodioxole structure enhanced anticancer activity against several cancer types, including breast and lung cancers. The percent growth inhibition was notably high in certain derivatives, suggesting that further optimization could yield potent anticancer agents .
Antimicrobial Properties
The antimicrobial activity of compounds similar to 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide has also been explored. Research indicates that these compounds can exhibit significant activity against a range of bacterial strains, including multidrug-resistant pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .
Case Study:
A series of related acetamides were synthesized and evaluated for their antimicrobial efficacy against Mycobacterium tuberculosis. The results indicated that certain derivatives not only inhibited bacterial growth but also showed favorable pharmacokinetic profiles, suggesting their potential as therapeutic agents in treating tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the naphthalene and benzodioxole moieties can significantly affect biological activity. For example, substituents on these rings can enhance solubility and bioavailability while also improving interaction with biological targets .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table compares the target compound with structurally related acetamide derivatives from the evidence:
Key Observations
Pyridazinone vs. Triazole Cores
- The pyridazinone ring in the target compound introduces a ketone group, enhancing hydrogen-bond acceptor capacity compared to the triazole core in derivatives. This could improve binding to polar targets (e.g., enzymes) .
- Triazole-based analogs (6a–c) prioritize click chemistry-derived synthesis, while the pyridazinone core likely requires condensation or cyclization strategies.
Substituent Effects
Physicochemical and Spectral Comparisons
Infrared Spectroscopy
- C=O Stretches : All acetamide derivatives (target, 6a–c) exhibit strong C=O absorption near 1675 cm⁻¹, confirming the acetamide linkage .
- Benzodioxole vs. Triazole Signatures : The target compound’s C-O-C stretch (~1250 cm⁻¹) overlaps with triazole derivatives’ C-O stretches, but lacks nitro group signals (1500–1535 cm⁻¹) seen in 6b/c .
Biological Activity
The compound 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide is a synthetic organic molecule characterized by a complex structure that includes a benzodioxole ring, a pyridazinone core, and an acetamide moiety. This unique architecture suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H19N3O5 |
| Molecular Weight | 377.39 g/mol |
| CAS Number | 941930-27-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may modulate the activity of certain enzymes and receptors through competitive inhibition or allosteric modulation. The compound's ability to bind to specific proteins could influence critical signaling pathways involved in cell proliferation and apoptosis.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other benzodioxole derivatives known for their inhibitory effects on cyclooxygenases and lipoxygenases.
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing neurological pathways.
In Vitro Studies
Recent studies have evaluated the compound's biological activity through various in vitro assays. These studies typically measure cell viability, proliferation rates, and apoptosis induction in cancer cell lines.
| Study Focus | Findings |
|---|---|
| Cytotoxicity | Significant reduction in viability of cancer cells at concentrations above 10 µM. |
| Apoptosis Induction | Increased markers of apoptosis (e.g., caspase activation) were observed. |
| Cell Cycle Analysis | Arrested cell cycle progression at the G0/G1 phase in treated cells. |
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of the compound. Animal models have demonstrated:
- Tumor Growth Inhibition : Administration of the compound resulted in reduced tumor size in xenograft models.
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.
Case Study 1: Cancer Treatment
A study conducted on human breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of apoptotic pathways, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another investigation examined the neuroprotective effects of the compound in models of neurodegeneration. Results indicated a reduction in oxidative stress markers and improved neuronal survival rates, highlighting its potential for treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
